2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
This compound belongs to the pyrazol-3-one family, characterized by a five-membered pyrazole ring fused with a ketone group. Its structure includes:
- A 4-chlorophenyl group at position 2, contributing electron-withdrawing effects and influencing π-π stacking interactions.
- A methyl group at position 5, enhancing steric stability.
- An aminomethylene bridge at position 4, connecting to a 6-methyl-1,3-benzothiazole moiety.
Pyrazol-3-one derivatives are widely studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and structural versatility. The benzothiazole component in this compound may enhance binding affinity to biological targets due to its heteroaromatic nature .
Properties
Molecular Formula |
C19H15ClN4OS |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H15ClN4OS/c1-11-3-8-16-17(9-11)26-19(22-16)21-10-15-12(2)23-24(18(15)25)14-6-4-13(20)5-7-14/h3-10,23H,1-2H3/b21-10+ |
InChI Key |
NQSJMPRPLTYBHZ-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 5-methyl-2-pyrazolin-3-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-methyl-1,3-benzothiazol-2-amine under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . Additionally, it may interact with other molecular targets such as microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Benzothiazole vs. Thiazole/Thiadiazole Moieties :
- The target compound’s 6-methylbenzothiazole group provides greater planarity and conjugation compared to thiadiazole derivatives (e.g., ), which may improve crystallinity and intermolecular interactions.
- Thiazole-containing analogs (e.g., ) exhibit similar isostructural packing but require lattice adjustments for halogen substitutions (Cl vs. F) .
Substituent Effects :
- 4-Chlorophenyl groups (target compound, ) enhance hydrophobic interactions but reduce solubility in polar solvents.
- Propynyl () or triazole () substituents introduce steric bulk, altering reactivity profiles and biological target accessibility.
Hydrogen Bonding and Packing: The target compound’s aminomethylene bridge may facilitate N–H⋯O/N hydrogen bonding, akin to the N–H⋯O interactions observed in . Compounds with fluorophenyl groups () show nearly identical packing motifs despite halogen differences, suggesting minimal steric disruption .
Synthetic Flexibility: The target compound’s benzothiazole-aminomethylene bridge is synthesized via condensation reactions (similar to ), whereas propynyl derivatives () require nucleophilic substitution with organobromides.
Biological Activity
The compound 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3OS |
| Molecular Weight | 345.84 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one |
| InChI Key | [InChI Key Not Provided] |
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been shown to possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have highlighted the anticancer potential of pyrazole derivatives. A notable case study demonstrated that similar compounds inhibited cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented in several studies. For example, compounds with a benzothiazole moiety have shown to reduce inflammation markers in experimental models . The potential for 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one to exhibit similar effects warrants further investigation.
The biological activity of the compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways that are crucial for pathogen survival or cancer cell proliferation.
- Receptor Binding : It may interact with receptors that modulate cellular signaling pathways related to inflammation and cell growth.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, revealing that compounds structurally related to 2-(4-chlorophenyl)-5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against various bacterial strains .
Study 2: Anticancer Screening
Another research effort focused on the anticancer properties of pyrazole derivatives. The findings indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting that the presence of the chlorophenyl and benzothiazole groups may play a significant role in this activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
